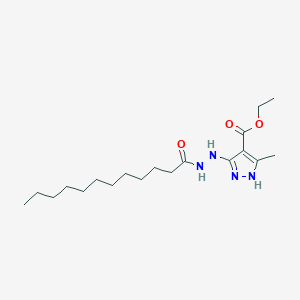
2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone, also known as DMC, is a chemical compound that has gained significant attention in the field of scientific research. It is a highly versatile molecule that has been used in various applications, including organic synthesis, catalysis, and medicinal chemistry. In
作用機序
The mechanism of action of 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone as a catalyst involves the formation of a Lewis acid-base complex between 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone and the substrate. This complexation activates the substrate towards nucleophilic attack, leading to the formation of the desired product. The high reactivity and selectivity of 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone as a catalyst can be attributed to its unique structural features, including the dithiane and cyclopentanone moieties.
Biochemical and Physiological Effects:
Although 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone has not been extensively studied for its biological effects, some studies have suggested that it may have potential as a therapeutic agent. 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone has been shown to inhibit the growth of cancer cells in vitro, possibly through the induction of apoptosis. Additionally, 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone as a catalyst is its high reactivity and selectivity, which can lead to high yields of the desired product. 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of using 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone is its sensitivity to air and moisture, which can lead to degradation and reduced catalytic activity. Additionally, 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone can be expensive to produce on a large scale, which may limit its industrial applications.
将来の方向性
There are numerous future directions for the study of 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone. One potential area of research is the development of new synthetic methodologies using 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone as a catalyst. Additionally, the biological effects of 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone could be further explored to determine its potential as a therapeutic agent. The development of new derivatives of 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone with improved catalytic activity and selectivity is also an area of interest. Finally, the use of 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone in industrial applications, such as the production of fine chemicals and pharmaceuticals, could be explored further.
合成法
The synthesis of 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone involves the reaction of 2-cyclopentenone with 1,3-dithiane-2-carboxaldehyde and 3-methylbenzaldehyde in the presence of a Lewis acid catalyst. The reaction proceeds through a conjugate addition-elimination mechanism, resulting in the formation of 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone in good yield and purity. The synthesis of 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone is relatively straightforward and can be easily scaled up for industrial applications.
科学的研究の応用
2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone has been extensively studied for its potential applications in organic synthesis and catalysis. It has been shown to be an effective catalyst for various organic transformations, including aldol reactions, Michael additions, and Diels-Alder reactions. 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone has also been used as a chiral auxiliary in asymmetric synthesis, enabling the synthesis of complex chiral molecules with high enantioselectivity.
特性
分子式 |
C17H18OS2 |
|---|---|
分子量 |
302.5 g/mol |
IUPAC名 |
(5E)-2-(1,3-dithian-2-ylidene)-5-[(3-methylphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C17H18OS2/c1-12-4-2-5-13(10-12)11-14-6-7-15(16(14)18)17-19-8-3-9-20-17/h2,4-5,10-11H,3,6-9H2,1H3/b14-11+ |
InChIキー |
PDXBLLPOKFMNIM-SDNWHVSQSA-N |
異性体SMILES |
CC1=CC(=CC=C1)/C=C/2\CCC(=C3SCCCS3)C2=O |
SMILES |
CC1=CC=CC(=C1)C=C2CCC(=C3SCCCS3)C2=O |
正規SMILES |
CC1=CC(=CC=C1)C=C2CCC(=C3SCCCS3)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B290034.png)
![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290035.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B290036.png)
![10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine](/img/structure/B290041.png)
![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)


![ethyl (3Z)-3-[(1-cyano-2-ethoxy-2-oxoethyl)hydrazinylidene]-5-methylpyrazole-4-carboxylate](/img/structure/B290049.png)
![ethyl 3-[(2E)-2-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B290050.png)

![4-{[2,5-diisopropoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290055.png)
![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide](/img/structure/B290057.png)
